
2,3-Dibromo-4-(chloromethyl)pyridine
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Overview
Description
2,3-Dibromo-4-(chloromethyl)pyridine is a halogenated pyridine derivative featuring bromine atoms at the 2- and 3-positions and a chloromethyl (-CH₂Cl) group at the 4-position. This compound is primarily utilized as a synthetic intermediate in the preparation of fused heterocyclic systems, such as thieno[2,3-b]pyridines, which are relevant in medicinal chemistry and materials science . The chloromethyl group acts as an electrophilic site, enabling alkylation or cyclization reactions, while the bromine substituents enhance electrophilicity and influence regioselectivity in substitution reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Dibromo-4-(chloromethyl)pyridine typically involves the bromination and chloromethylation of pyridine derivatives. One common method involves the bromination of 4-(chloromethyl)pyridine using bromine in the presence of a catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the selective bromination at the 2 and 3 positions.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction parameters, leading to higher efficiency and reduced production costs.
Chemical Reactions Analysis
Types of Reactions
2,3-Dibromo-4-(chloromethyl)pyridine undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium carbonate, and various amines.
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an aminopyridine derivative, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
Agrochemical Applications
One of the primary applications of 2,3-Dibromo-4-(chloromethyl)pyridine is in the development of herbicides and insecticides. Its structure allows it to function as a key intermediate in the synthesis of more complex agrochemical agents. For instance:
- Herbicide Development : The compound has shown efficacy against specific weed species, making it valuable in formulating selective herbicides for crops like wheat .
- Insecticide Formulations : It can be utilized in creating insecticides that target pests while minimizing harm to beneficial organisms.
Pharmaceutical Applications
In the pharmaceutical industry, this compound serves as an important intermediate in synthesizing bioactive compounds. Its derivatives have been explored for:
- Antimicrobial Agents : Research indicates that derivatives of this compound exhibit significant antimicrobial activity, making them candidates for developing new antibiotics .
- Cancer Research : Some studies have investigated its potential as a precursor for anticancer agents due to its ability to modify biological pathways involved in tumor growth .
Material Science Applications
In materials science, this compound has been studied for its role in creating functional materials:
- Polymer Chemistry : The compound can be used to synthesize polymers with specific properties tailored for applications in coatings and adhesives.
- Chiral Separations : It has potential uses in liquid chromatography for enantioseparation processes due to its ability to interact with chiral stationary phases .
Herbicide Efficacy Study
A study published in the Journal of Pesticide Science highlighted the herbicidal activity of this compound derivatives. The research demonstrated that these compounds effectively controlled key weed species while maintaining crop safety .
Antimicrobial Activity Evaluation
Another significant study explored the antimicrobial properties of various brominated pyridine derivatives. The findings indicated that this compound exhibited potent activity against a range of bacterial strains, suggesting its potential as a lead compound for antibiotic development .
Polymer Development
Research conducted on polymerization techniques using this compound showed that it could be incorporated into polymer matrices to enhance mechanical properties and thermal stability. This application is particularly relevant for developing advanced materials used in aerospace and automotive industries .
Data Tables
Application Area | Specific Use Case | Key Findings |
---|---|---|
Agrochemicals | Herbicide Development | Effective against key weed species |
Pharmaceuticals | Antimicrobial Agents | Exhibited significant antimicrobial activity |
Material Science | Polymer Chemistry | Enhanced mechanical properties in polymer matrices |
Mechanism of Action
The mechanism of action of 2,3-Dibromo-4-(chloromethyl)pyridine involves its reactivity with nucleophiles and electrophiles. The bromine and chlorine atoms act as leaving groups, allowing the compound to participate in various substitution and coupling reactions. The molecular targets and pathways involved depend on the specific application and the nature of the reacting species.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Halogenated Pyridines and Pyrimidines
5-Bromo-2-chloropyrimidin-4-amine
- Structure : Bromine (5-position), chlorine (2-position), and amine (4-position) on a pyrimidine ring.
- Key Features : Planar pyrimidine ring with intermolecular N–H···N hydrogen bonds forming a 2D network .
- Synthesis: Prepared via reduction of a nitro precursor using stannous chloride in HCl .
- Comparison : Unlike 2,3-Dibromo-4-(chloromethyl)pyridine, this compound lacks a reactive chloromethyl group but demonstrates how halogen placement (Br, Cl) and hydrogen bonding influence crystallinity and stability.
2,3,6-Trichloro-4-(difluoromethyl)pyridine
- Structure : Three chlorine atoms (2,3,6-positions) and a difluoromethyl (-CF₂H) group (4-position).
- Key Features : The -CF₂H group is a bioisostere for -CH₃ or -Cl, enhancing metabolic stability in agrochemicals .
- Comparison : The trifunctional halogenation increases molecular weight and lipophilicity compared to the dibromo-chloromethyl analog. The difluoromethyl group may reduce reactivity compared to chloromethyl but improve selectivity in target binding.
Chloromethyl-Substituted Heterocycles
2-(Chloromethyl)-imidazo[1,2-a]pyridine
- Structure : Chloromethyl group on an imidazo-pyridine scaffold.
- Applications : Widely used in pharmaceuticals; market data indicate regional price variations (e.g., Asia vs. Europe) .
- Comparison : The imidazo ring fusion introduces additional nitrogen atoms, altering electronic properties and bioavailability compared to the simpler pyridine backbone of this compound.
4-(Chloromethyl)-2-(4-chlorophenyl)thiazole
- Structure : Chloromethyl-thiazole with a 4-chlorophenyl substituent.
- Synthesis : Synthesized from 4-chlorobenzothioamide and 1,3-dichloroacetone .
- Comparison : The thiazole ring’s sulfur atom enhances π-electron delocalization, differing from pyridine’s nitrogen-based electronic effects. The chloromethyl group here facilitates cyclization in one-pot systems, akin to its role in pyridine derivatives .
Fused-Ring Systems
4-Chloro-3-methyl-1H-pyrrolo[2,3-b]pyridine
- Structure : Pyrrolo-pyridine fused ring with chloro and methyl substituents.
- Comparison: The fused system reduces solubility compared to monocyclic pyridines but enhances binding affinity in biological targets.
Dihydropyridine Derivatives
(1-Methyl-2-oxo-1,2-dihydropyridin-3-yl)boronic acid
- Structure : Dihydropyridine with boronic acid and methyl groups.
- Applications : Used in Suzuki-Miyaura cross-coupling reactions .
- Comparison : The reduced pyridine ring (dihydropyridine) alters conjugation and redox properties, making it unsuitable for electrophilic substitution but ideal for metal-catalyzed reactions.
Data Tables
Table 2: Reactivity and Functional Group Impact
Biological Activity
2,3-Dibromo-4-(chloromethyl)pyridine is a halogenated pyridine derivative that has garnered attention for its potential biological activities. This compound's structure, characterized by the presence of bromine and chloromethyl groups, suggests a range of possible interactions with biological systems. This article aims to explore the biological activity of this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure
The chemical structure of this compound can be represented as follows:
Pharmacological Properties
Research indicates that pyridine derivatives often exhibit significant biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. The halogen substituents in this compound may enhance these activities due to their electronic effects.
Anti-inflammatory Activity
A study highlighted the anti-inflammatory effects of pyridine derivatives by evaluating their inhibitory potential against cyclooxygenase (COX) enzymes. Compounds similar to this compound demonstrated significant inhibition of COX-1 and COX-2 activities, which are crucial mediators in inflammation pathways. The half-maximal inhibitory concentration (IC50) values for these compounds were reported as follows:
Compound | IC50 (μM) COX-1 | IC50 (μM) COX-2 |
---|---|---|
3b | 19.45 ± 0.07 | 31.4 ± 0.12 |
4b | 26.04 ± 0.36 | 34.4 ± 0.10 |
4d | 28.39 ± 0.03 | 23.8 ± 0.20 |
These findings suggest that derivatives with similar structures may possess comparable anti-inflammatory effects .
Antimicrobial Activity
Pyridine derivatives have also been explored for their antimicrobial properties. In particular, studies have shown that compounds with halogen substitutions exhibit enhanced activity against various bacterial strains. For instance, a series of pyridine derivatives were tested against Gram-positive and Gram-negative bacteria, revealing promising results in inhibiting bacterial growth .
The mechanisms through which this compound exerts its biological effects are likely multifaceted:
- Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in inflammatory processes (e.g., COX enzymes), thereby reducing the production of pro-inflammatory mediators such as prostaglandins.
- Interaction with Cellular Targets : Halogenated compounds often interact with cellular membranes or specific protein targets due to their lipophilicity and electrophilic nature.
- Alteration of Gene Expression : Some studies suggest that pyridine derivatives can modulate the expression of genes related to inflammation and immune response .
Case Studies
Several case studies illustrate the biological activity of pyridine derivatives similar to this compound:
- Study on Anti-inflammatory Effects : In a controlled study involving RAW264.7 macrophage cells, treatment with halogenated pyridine derivatives resulted in a significant decrease in the expression levels of inflammatory markers such as iNOS and COX-2 .
- Antimicrobial Efficacy : A recent investigation reported that certain pyridine derivatives exhibited minimum inhibitory concentrations (MICs) in the low micromolar range against pathogenic bacteria like Staphylococcus aureus and Escherichia coli .
Properties
Molecular Formula |
C6H4Br2ClN |
---|---|
Molecular Weight |
285.36 g/mol |
IUPAC Name |
2,3-dibromo-4-(chloromethyl)pyridine |
InChI |
InChI=1S/C6H4Br2ClN/c7-5-4(3-9)1-2-10-6(5)8/h1-2H,3H2 |
InChI Key |
ACQGJBIEVZCRBG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=C(C(=C1CCl)Br)Br |
Origin of Product |
United States |
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